

2-(4-Methylphenoxy)ethanol CAS number 15149-10-7

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Methylphenoxy)ethanol

Cat. No.: B3423753

[Get Quote](#)

An In-depth Technical Guide to **2-(4-Methylphenoxy)ethanol** CAS Number: 15149-10-7

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, this guide is designed to provide a comprehensive and technically robust overview of **2-(4-Methylphenoxy)ethanol**, also known by synonyms such as Ethylene Glycol Mono-p-tolyl Ether and p-Cresoxyethanol.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) This document moves beyond a simple recitation of properties to offer a synthesized narrative grounded in established chemical principles. We will explore the compound's identity, delve into a validated synthesis protocol, detail a multi-technique analytical workflow for characterization, discuss its applications as a versatile chemical intermediate, and provide essential safety information. The causality behind experimental choices is explained to empower researchers in their own laboratory settings.

Core Compound Identity and Physicochemical Properties

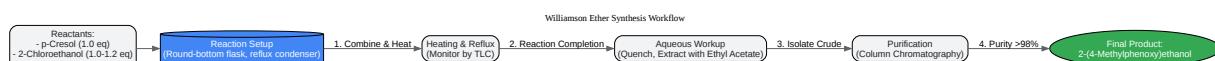
2-(4-Methylphenoxy)ethanol is an aromatic ether alcohol with the molecular formula C₉H₁₂O₂.[\[1\]](#)[\[2\]](#) Its structure consists of a p-cresol (4-methylphenol) core linked via an ether bridge to an ethanol tail. This unique combination of an aromatic ring, an ether linkage, and a primary

alcohol functional group dictates its physical properties and chemical reactivity, making it a valuable building block in organic synthesis.

Physicochemical Data

A summary of key quantitative data is presented below for quick reference. These properties are fundamental for designing reaction conditions, purification strategies, and formulation studies.

Property	Value	Reference(s)
CAS Number	15149-10-7	[1] [2] [3] [4]
Molecular Formula	C ₉ H ₁₂ O ₂	[1] [2]
Molecular Weight	152.19 g/mol	[1]
Appearance	White to almost white powder or crystal	[2]
Melting Point	~45 °C	N/A
Boiling Point	~123 °C at 8 mmHg	N/A
Log K _{ow} (Octanol/Water)	1.65	[5]
Water Solubility	9,407 mg/L at 25°C (Predicted)	[5]


Synthesis and Purification: A Validated Laboratory Protocol

The most direct and widely applicable method for preparing **2-(4-Methylphenoxy)ethanol** is the Williamson ether synthesis. This S_n2 reaction provides a reliable route from readily available starting materials. The protocol described below is based on established procedures for analogous ether syntheses.

Synthesis via Williamson Etherification

This process involves the deprotonation of p-cresol to form a phenoxide, which then acts as a nucleophile to displace a halide from a 2-carbon electrophile.

Expertise & Experience: The choice of base and solvent is critical for reaction success. A moderately strong base like potassium carbonate is sufficient to deprotonate the acidic phenol ($pK_a \sim 10$) and is safer and easier to handle than alkali metals or metal hydrides. A polar aprotic solvent is not strictly necessary here as the phenoxide has sufficient nucleophilicity, but its use could accelerate the reaction. The described method provides high crude yields of 88-92%.[\[3\]](#)

[Click to download full resolution via product page](#)

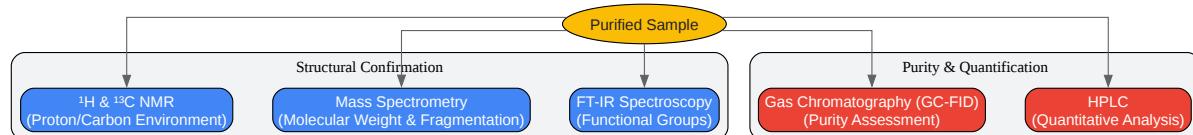
Caption: A logical workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology:[\[3\]](#)

- **Reagent Charging:** To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-cresol (1.0 eq, e.g., 10.8 g, 0.1 mol) and finely powdered potassium carbonate (2.5 eq, e.g., 34.5 g, 0.25 mol).
- **Solvent Addition:** Add a suitable solvent such as acetone or acetonitrile to facilitate mixing, although the reaction can be run neat.
- **Addition of Electrophile:** Begin heating the mixture with vigorous stirring. Slowly add 2-chloroethanol (1.1 eq, e.g., 8.86 g, 0.11 mol) dropwise over 1-2 hours.
- **Reaction:** Maintain the reaction at reflux, monitoring its progress by Thin-Layer Chromatography (TLC) until the starting p-cresol is consumed.
- **Workup:** Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract three times with an organic solvent such as ethyl acetate.

- **Washing & Drying:** Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification Protocol: Flash Column Chromatography


The crude product, an oily residue, can be effectively purified to >98% purity using silica gel flash chromatography.

Trustworthiness: The self-validating nature of this protocol lies in the analysis of the collected fractions. Each fraction is analyzed by TLC to ensure that only those containing the pure desired compound are combined, preventing cross-contamination.

- **Column Packing:** Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane.
- **Sample Loading:** Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
- **Elution:** Begin elution with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate). The product will elute after non-polar impurities and before any remaining highly polar starting material.
- **Fraction Analysis:** Collect fractions and analyze them by TLC.
- **Product Isolation:** Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **2-(4-Methylphenoxy)ethanol** as a white solid or crystalline material.

Analytical Characterization: A Multi-Technique Approach

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods provides a robust, self-validating characterization.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(4-Methylphenoxy)ethanol | C9H12O2 | CID 84804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethylene Glycol Mono-p-tolyl Ether | CymitQuimica [cymitquimica.com]
- 3. ETHYLENE GLYCOL MONO-P-TOLYL ETHER | 15149-10-7 [chemicalbook.com]
- 4. ETHYLENE GLYCOL MONO-P-TOLYL ETHER(15149-10-7) ¹³C NMR [m.chemicalbook.com]
- 5. 2-(4-Methylphenoxy)ethanol (31691-23-3) for sale [vulcanchem.com]
- To cite this document: BenchChem. [2-(4-Methylphenoxy)ethanol CAS number 15149-10-7]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3423753#2-4-methylphenoxy-ethanol-cas-number-15149-10-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com